molecular formula C27H20N6O2 B10865307 16-(furan-2-yl)-14-methyl-4-(3-methylphenyl)-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene

16-(furan-2-yl)-14-methyl-4-(3-methylphenyl)-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene

Cat. No.: B10865307
M. Wt: 460.5 g/mol
InChI Key: SYAJDWHOYOGCKT-UHFFFAOYSA-N
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Description

The compound 16-(furan-2-yl)-14-methyl-4-(3-methylphenyl)-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene is a complex heterocyclic molecule It features a unique structure with multiple fused rings, including furan, phenyl, and oxa-hexazatetracyclo components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-(furan-2-yl)-14-methyl-4-(3-methylphenyl)-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene typically involves multi-step organic reactions. The process begins with the preparation of the furan and phenyl intermediates, followed by their coupling under specific conditions to form the desired tetracyclic structure. Common reagents used in these reactions include organometallic catalysts, strong acids, and bases to facilitate the formation of the complex ring system.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

16-(furan-2-yl)-14-methyl-4-(3-methylphenyl)-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene: can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The phenyl groups can be reduced to cyclohexyl derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the phenyl groups can produce cyclohexyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic materials and catalysts.

Biology and Medicine

In biology and medicine, 16-(furan-2-yl)-14-methyl-4-(3-methylphenyl)-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene has potential applications as a pharmaceutical agent. Its complex structure allows for interactions with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 16-(furan-2-yl)-14-methyl-4-(3-methylphenyl)-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds containing the furan ring, such as furanones and furfurals.

    Phenyl Derivatives: Compounds with phenyl groups, such as benzene derivatives.

    Hexazatetracyclo Compounds: Other tetracyclic compounds with similar ring structures.

Uniqueness

The uniqueness of 16-(furan-2-yl)-14-methyl-4-(3-methylphenyl)-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene lies in its combination of multiple ring systems and functional groups, which confer unique chemical and physical properties

Properties

Molecular Formula

C27H20N6O2

Molecular Weight

460.5 g/mol

IUPAC Name

16-(furan-2-yl)-14-methyl-4-(3-methylphenyl)-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene

InChI

InChI=1S/C27H20N6O2/c1-16-8-6-9-18(14-16)24-29-25-23-22(20-12-7-13-34-20)21-17(2)30-33(19-10-4-3-5-11-19)27(21)35-26(23)28-15-32(25)31-24/h3-15,22H,1-2H3

InChI Key

SYAJDWHOYOGCKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C=NC4=C(C3=N2)C(C5=C(O4)N(N=C5C)C6=CC=CC=C6)C7=CC=CO7

Origin of Product

United States

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